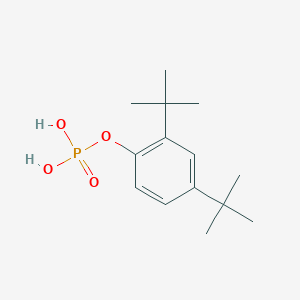

Mono(2,4-di-tert-butylphenyl)phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-ditert-butylphenyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O4P/c1-13(2,3)10-7-8-12(18-19(15,16)17)11(9-10)14(4,5)6/h7-9H,1-6H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGROEDUAFPSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Mono 2,4 Di Tert Butylphenyl Phosphate

Established and Emerging Synthetic Routes for Monoaryl Phosphates

The synthesis of monoaryl phosphates can be approached through several established and developing chemical strategies. These methods provide a foundational understanding of the phosphorylation of phenolic compounds, which is central to the formation of Mono(2,4-di-tert-butylphenyl)phosphate.

Direct Phosphorylation of Substituted Phenols

The direct phosphorylation of a substituted phenol (B47542), such as 2,4-di-tert-butylphenol (B135424), is a primary route for creating the corresponding phosphate (B84403) ester. wikipedia.org This process typically involves reacting the phenol with a phosphorylating agent. A common method involves the use of phosphorus oxychloride (POCl₃). The reaction of phosphorus oxychloride with one mole of an alcohol or phenol can yield a monophosphoryl dichloride, which can then be further reacted. epo.org

Another approach involves the reaction of alcohols with phosphoric anhydride (B1165640) or polyphosphoric acid. researchgate.net For instance, a process for preparing a phosphoric monoester involves reacting an organic hydroxyl compound with a phosphorylating agent comprising phosphorus pentaoxide. google.com The synthesis of alkyl phosphates has been achieved through the phosphating reaction of industrial fatty alcohols with phosphorus pentoxide. elpub.ru Simple aliphatic alcohols can also be selectively converted into mono-alkyl phosphate esters using acetic anhydride-mediated activation of inorganic phosphate. researchgate.net

Strategies for Controlled Hydrolysis or Partial Esterification

Controlled hydrolysis of diaryl or triaryl phosphates presents another synthetic avenue. The hydrolysis of phosphate esters is a critical reaction in various chemical and biological processes. researchgate.netrwth-aachen.de The hydrolysis of monoaryl phosphates can exhibit acid catalysis, particularly if an electron-attracting substituent is present in the aryl group. rsc.org Generally, the hydrolysis of a phosphate monoester can proceed through either a dissociative (Sɴ1-type) or an associative (Sɴ2-type) mechanism. researchgate.net

Partial esterification of phosphonic acids offers a selective method for producing monoesters. nih.gov The esterification of phosphonic acids is complex because it can simultaneously form both mono- and diesters. nih.gov However, by carefully controlling reaction conditions, such as temperature, selective monoesterification can be achieved. nih.gov

Methodologies for Aryl and Alkyl Mixed Phosphate Synthesis

The synthesis of mixed aryl and alkyl phosphates often involves multi-step processes. acs.org One common method is the reaction of a phenol with an in-situ formed alkyl phosphonochloridate. acs.org Another strategy involves the substitution of a diaryl phosphonate (B1237965) by a metal alkoxide. acs.org However, these methods can face challenges with selectivity. acs.org

More recent advancements include copper-catalyzed methodologies that allow for the direct oxygen-arylation of dialkyl phosphonates with diaryliodonium salts under mild conditions, providing good yields and high selectivity for mixed alkyl aryl phosphonates. acs.org An efficient one-pot protocol has also been developed to prepare aryl/alkyl mixed phosphates in the presence of a copper catalyst under mild conditions. researchgate.net

Formation of this compound as a Degradation Product

In industrial and environmental contexts, this compound is most notably formed from the degradation of the antioxidant Irgafos 168.

Thermal and Oxidative Transformation of Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) and its Oxidized Forms

Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) is a secondary antioxidant widely used in polymers like polypropylene (B1209903) to prevent degradation during high-temperature processing. welltchemicals.comeurofins.com During processing or upon exposure to environmental factors such as heat, oxygen, and UV irradiation, Irgafos 168 can undergo degradation. welltchemicals.comresearchgate.net

The initial step in this degradation is the oxidation of the phosphite (B83602) to its corresponding phosphate form, Tris(2,4-di-tert-butylphenyl)phosphate (B143682). researchgate.netoecd.org This oxidized form is more stable but is susceptible to hydrolysis. researchgate.net This transformation is a key step leading to the eventual formation of mono- and bis-phosphate derivatives. Studies have shown that UV irradiation, in particular, can significantly accelerate the degradation of Irgafos 168. researchgate.netnih.gov

Mechanistic Pathways of Degradation to Mono- and Bis-Phosphate Derivatives

Following the oxidation of Irgafos 168 to Tris(2,4-di-tert-butylphenyl)phosphate, subsequent hydrolysis leads to the formation of Bis(2,4-di-tert-butylphenyl)phosphate and this compound. mdpi.com The degradation process involves the homolytic cleavage of the P-O bond in the phosphate molecule, influenced by factors like temperature and the presence of radicals. mdpi.com

One proposed mechanism suggests that the cleavage of a carbon-oxygen bond in the Tris(2,4-di-tert-butylphenyl)phosphate molecule leads to the release of an alkyl radical and an oxygen radical attached to the phosphorus atom. mdpi.com Stabilization of these radicals by hydrogen radicals results in the formation of Bis(di-tert-butylphenyl) phosphate. mdpi.com Further degradation through a similar process can then lead to Mono(di-tert-butylphenyl) phosphate. mdpi.com Another significant degradation product is 2,4-di-tert-butylphenol, which is formed through the homolytic breakdown of the P-O bond in the phosphate, followed by stabilization of the resulting alkoxyl radical with a hydrogen radical. mdpi.comacs.org

Recent research has indicated that under certain conditions, such as microwave-assisted extraction with specific solvents, Mono(di-tert-butylphenyl) phosphate and Bis(di-tert-butylphenyl) phosphate can be the most predominant degradation products of Irgafos 168. mdpi.com

Interactive Data Table: Degradation Products of Irgafos 168

| Precursor Compound | Degradation Product | Condition/Process |

| Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) | Tris(2,4-di-tert-butylphenyl)phosphate | Oxidation (e.g., during extrusion, storage, sunlight exposure) nih.govacs.org |

| Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) | 2,4-di-tert-butylphenol | UV irradiation nih.govacs.org |

| Tris(2,4-di-tert-butylphenyl)phosphate | Bis(2,4-di-tert-butylphenyl)phosphate | Hydrolysis mdpi.com |

| Bis(2,4-di-tert-butylphenyl)phosphate | This compound | Hydrolysis mdpi.com |

Influence of Environmental Factors on Degradation Processes in Model Systems

The environmental fate of this compound is intrinsically linked to the degradation of its parent compounds, primarily the widely used antioxidant Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168). Research indicates that this compound emerges as a significant intermediate degradation product under various environmental stressors. Its own degradation and persistence are influenced by factors such as hydrolysis, temperature, and microbial activity.

Formation via Precursor Degradation

This compound is not typically introduced into the environment directly but is formed through the sequential degradation of Tris(2,4-di-tert-butylphenyl)phosphite. This process is initiated by oxidative conditions, often prompted by environmental factors like heat and ultraviolet (UV) radiation.

The initial step involves the oxidation of the parent phosphite to Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP), which is a more stable but also environmentally persistent compound. nih.govhkbu.edu.hk Simulation studies have confirmed that heating, UV radiation, and contact with water can significantly transform Tris(2,4-di-tert-butylphenyl)phosphite into its phosphate analogue. hkbu.edu.hk

Further degradation proceeds through the stepwise loss of the 2,4-di-tert-butylphenyl groups. A study analyzing the degradation profile of Irgafos 168 in a polymer composite identified Mono(di-tert-butylphenyl) phosphate as the most predominant degradation product, followed by Bis(di-tert-butylphenyl) phosphate. mdpi.com This suggests a pathway where the tris-phosphate molecule hydrolyzes or is otherwise cleaved, first to a bis-phosphate and subsequently to the mono-phosphate form. mdpi.com The mechanism involves homolytic cleavage influenced by temperature and the presence of radicals, which attack the phosphate ester bonds. mdpi.com

| Precursor Compound | Environmental Factor | Intermediate Products | Final Products |

| Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) | Oxidation, Heat, UV Radiation, Water Contact | Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) | Bis(2,4-di-tert-butylphenyl)phosphate, This compound , 2,4-di-tert-butylphenol |

This table summarizes the degradation pathway from the parent compound to this compound under the influence of various environmental factors.

Hydrolytic and Microbial Degradation

Once formed, this compound is subject to further degradation. The primary pathway for the breakdown of such organophosphate esters in aqueous environments is hydrolysis, which involves the cleavage of the ester bond linking the phosphate group to the phenolic ring. This process ultimately yields 2,4-di-tert-butylphenol and inorganic phosphoric acid. While studies on the parent compound Tris(2,4-di-tert-butylphenyl)phosphite indicate it is hydrolytically stable, its degradation products, including the mono-phosphate, are expected to be more susceptible to hydrolysis. oecd.org

Microbial activity plays a crucial role in the environmental degradation of organophosphate esters. Studies on analogous compounds, such as tert-butylphenyl diphenyl phosphate (BPDP), have shown that microorganisms in sediment and water can mineralize these chemicals. nih.gov The process is facilitated by enzymes like phosphotri- and diesterases, which are capable of cleaving the phosphate ester bonds. nih.govasm.org It is highly probable that similar microbial pathways contribute to the degradation of this compound. The rate of this biodegradation can be influenced by several factors:

Microbial Population: Ecosystems with higher indigenous microbial populations, particularly those adapted to anthropogenic chemicals, exhibit higher rates of degradation. nih.gov

Nutrient Availability: Eutrophic ecosystems with high phosphoesterase activities tend to show more rapid breakdown of these compounds. nih.gov

Concentration: The concentration of the compound can affect degradation rates, with very high concentrations potentially inhibiting microbial activity. nih.gov For BPDP, mineralization was found to be highest at a concentration of 0.1 mg/L and was inhibited at 10- and 100-fold higher concentrations. nih.gov

The ultimate breakdown product of this degradation pathway is 2,4-di-tert-butylphenol (2,4-DTBP). This compound itself is subject to further microbial degradation by various bacteria, such as Lysinibacillus sp., Pandoraea sp., and Serratia sp., which have been shown to effectively degrade 2,4-DTBP in model systems. bohrium.comsemanticscholar.org

| Environmental Factor | Influence on Degradation of this compound | Expected Degradation Products | Research Findings from Analogous Compounds |

| Hydrolysis | Cleavage of the P-O-aryl ester bond. | 2,4-di-tert-butylphenol, Phosphoric Acid | Hydrolysis of related phosphites proceeds via scission of P-O-phenol bonds. researchgate.net |

| Microbial Action | Enzymatic cleavage of the phosphate ester bond by microorganisms. | 2,4-di-tert-butylphenol, Phosphoric Acid, ultimately CO2 | Biodegradation of tert-butylphenyl diphenyl phosphate is driven by phosphoesterase enzymes in sediment. nih.govasm.org |

| Photolysis (UV Light) | Likely contributes to the breakdown of the aromatic ring structure. | Various smaller organic molecules | UV irradiation is a key factor in the initial degradation of the parent compound, Irgafos 168. nih.gov |

This table outlines the influence of key environmental factors on the degradation of this compound, with supporting findings from related compounds.

Advanced Spectroscopic and Computational Approaches for Elucidating the Structure and Reactivity of Mono 2,4 Di Tert Butylphenyl Phosphate

Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Phosphate (B84403) Moiety Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups within a molecule. In the context of organophosphorus compounds, these methods are particularly sensitive to the vibrations of the phosphate moiety. aip.org The analysis of vibrational spectra allows for the identification of characteristic stretching and bending modes associated with P-O, P=O, and P-O-C bonds.

For organophosphate compounds, specific regions of the infrared spectrum are indicative of the phosphate group's presence and bonding environment. For instance, the P=O stretching vibration typically appears as a strong absorption band in the region of 1309-1467 cm⁻¹. mdpi.com The P-O-C stretching vibrations are often observed at lower frequencies, with asymmetric and symmetric stretching modes providing information about the conformation of the ester linkage. mdpi.com Bands in the range of 831 cm⁻¹ can be assigned to mixed modes that are predominantly from P-(OR)₂ stretching, while strong bands around 1065 cm⁻¹ are often attributed to the P-O-C bond stretch. irdg.org

While a detailed vibrational analysis specific to Mono(2,4-di-tert-butylphenyl)phosphate is not extensively documented in the literature, data from analogous organophosphorus compounds provide a reliable framework for spectral interpretation.

Table 1: Typical Vibrational Frequencies for Organophosphate Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| P=O Stretch | 1309 - 1467 | Strong |

| P-O-C Stretch | 995 - 1065 | Strong |

| P-O Stretch | 767 - 776 | Strong |

This table is generated based on data from various organophosphorus pesticides and provides a general reference for interpreting the vibrational spectra of related compounds. mdpi.comirdg.org

Nuclear Magnetic Resonance (NMR) Studies for Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure and dynamics of organic compounds in solution. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy would provide a comprehensive picture of its structure.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the aromatic protons and the bulky tert-butyl groups. The chemical shifts and coupling patterns of the aromatic protons can offer insights into the electronic environment of the phenyl ring and its orientation relative to the phosphate group.

¹³C NMR: The carbon NMR spectrum would complement the proton data, providing distinct signals for each carbon atom in the molecule, including the two non-equivalent tert-butyl groups and the aromatic carbons.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. A single resonance would be expected for this compound, and its chemical shift would be highly sensitive to the electronic and steric environment around the phosphorus atom, confirming the presence of the phosphate ester.

Dynamic NMR studies could also be employed to investigate conformational changes, such as restricted rotation around the P-O-Ar bond, which may be influenced by the sterically demanding di-tert-butylphenyl group.

Single Crystal X-ray Diffraction Analysis of Related Aryl Phosphates

Table 2: Crystallographic Data for Tris(2,4-di-tert-butylphenyl) phosphate

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₂H₆₃O₄P |

| Molecular Weight | 662.89 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.702 (4) |

| b (Å) | 16.262 (4) |

| c (Å) | 16.262 (4) |

| β (°) | 91.578 (6) |

| Volume (ų) | 4150.9 (18) |

This data is derived from the single-crystal X-ray diffraction analysis of a related compound, Tris(2,4-di-tert-butylphenyl) phosphate. nih.gov

Quantum Chemical and Molecular Modeling Investigations

Computational chemistry provides powerful tools for investigating molecular properties at the electronic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be used to optimize the molecular geometry of this compound and to predict a wide range of properties, including its vibrational frequencies, NMR chemical shifts, and electronic characteristics. nih.gov

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical indicators of a molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule and highlight regions that are susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the phosphate group, indicating their role in coordinating with electrophiles or participating in hydrogen bonding.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org For this compound, MD simulations can provide a detailed understanding of its behavior in different environments, such as in solution or in the solid state. These simulations can model intermolecular interactions, including hydrogen bonding between the phosphate P-OH groups and with solvent molecules, as well as the van der Waals interactions dominated by the bulky aryl substituent. mdpi.com

By simulating a system containing multiple molecules, MD can predict macroscopic properties based on the underlying molecular interactions. For example, simulations could elucidate how these molecules pack together, the dynamics of their conformational changes, and how they interact with other species in a mixture. nih.gov This approach is particularly useful for understanding how the sterically hindered 2,4-di-tert-butylphenyl group influences the accessibility of the phosphate moiety and its interaction with its surroundings.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Theoretical Models for Hydrolysis and Phosphoryl Transfer Mechanisms

The hydrolysis of phosphate esters, a fundamental biological reaction, has been the subject of extensive theoretical modeling to elucidate its intricate mechanisms. nih.govlongdom.org For this compound, computational studies are crucial for understanding how the bulky tert-butyl groups influence the reactivity of the phosphate center. Theoretical models for the hydrolysis of phosphate esters generally consider two primary pathways: an associative mechanism and a dissociative mechanism. nih.gov

The associative (SN2-type) mechanism involves the nucleophilic attack of a water molecule on the phosphorus center, proceeding through a pentacoordinate transition state or intermediate. nih.gov In contrast, the dissociative (SN1-type) mechanism is characterized by the initial cleavage of the P-O bond to form a metaphosphate intermediate, which is subsequently attacked by water. nih.govnih.gov The preferred pathway is highly dependent on factors such as the nature of the leaving group, solvent effects, and the presence of catalysts. acs.org

Computational studies on related aryl phosphate monoesters have demonstrated that the leaving group's pKa is a critical determinant of the reaction mechanism. acs.org For good leaving groups, a more dissociative, solvent-assisted pathway is generally favored. acs.org Conversely, for poor leaving groups, a substrate-assisted mechanism may become more competitive. acs.org The bulky 2,4-di-tert-butylphenyl group in the title compound is expected to significantly influence the electronic and steric environment of the phosphorus center, thereby affecting the stability of potential transition states and intermediates.

Furthermore, theoretical models can explore the role of proton transfer in the hydrolysis reaction. longdom.org The proton can be transferred directly from the attacking water molecule to one of the phosphate oxygen atoms or via a proton relay mechanism involving other solvent molecules. longdom.org The specific pathway can significantly impact the activation energy of the reaction. For mono-phosphate esters, theoretical results suggest that the dissociative pathway is generally more favorable than the associative pathway, and the active participation of local water molecules can significantly lower the activation energy. nih.gov

The table below summarizes key mechanistic aspects of phosphate ester hydrolysis derived from theoretical studies.

| Mechanistic Feature | Description | Key Influencing Factors |

| Associative (SN2-type) | Nucleophilic attack by water forms a pentacoordinate transition state. nih.gov | Nature of the nucleophile, steric hindrance at the phosphorus center. |

| Dissociative (SN1-type) | Initial P-O bond cleavage forms a metaphosphate intermediate. nih.govnih.gov | Leaving group ability (pKa), solvent polarity. acs.org |

| Solvent-Assisted Pathway | Solvent molecules actively participate in the reaction, often by facilitating proton transfer. acs.org | Solvent composition and arrangement around the substrate. |

| Substrate-Assisted Pathway | A portion of the substrate itself acts as a general base or acid to facilitate the reaction. acs.org | Intramolecular functional groups capable of proton transfer. |

| Proton Transfer | Can occur directly from the attacking nucleophile or via a relay with solvent molecules. longdom.org | pH of the medium, availability of proton shuttles. |

Phosphoryl transfer, a broader class of reactions that includes hydrolysis, is fundamental to many biological processes. nih.gov Computational models for phosphoryl transfer also explore the associative versus dissociative character of the transition state. nih.gov The degree of bond formation to the incoming nucleophile and bond cleavage to the leaving group at the transition state determines whether the mechanism is more associative or dissociative. nih.gov For this compound, the steric bulk of the di-tert-butylphenyl group likely disfavors a purely associative mechanism with a crowded pentacoordinate transition state.

Mass Spectrometry and Ion Mobility Spectrometry for Structural Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique for the identification and structural elucidation of organic compounds, including organophosphate esters. auburn.edu For this compound, mass spectrometry can provide a unique "structural fingerprint" based on its mass-to-charge ratio (m/z) and fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy. researchgate.net

Ion mobility spectrometry (IMS) is another powerful technique that separates ions in the gas phase based on their size, shape, and charge. bham.ac.ukwikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers and conformers that may have the same m/z ratio. nih.gov The collision cross-section (CCS), a measure of the ion's rotational average area, is a key parameter obtained from IMS experiments and serves as a valuable descriptor for molecular structure. auburn.edu

For this compound, IMS-MS can be used to obtain a unique structural fingerprint characterized by its m/z value, retention time (if coupled with liquid chromatography), and CCS value. This multi-dimensional characterization enhances the confidence in its identification, especially in complex matrices.

The fragmentation of this compound in the mass spectrometer, typically induced by collision-induced dissociation (CID), provides further structural information. The fragmentation pattern is indicative of the compound's structure, with characteristic losses of the tert-butyl groups and cleavage of the phosphate ester bond. By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be inferred.

The following table outlines the application of MS and IMS-MS for the structural fingerprinting of this compound.

| Technique | Information Obtained | Significance for Structural Fingerprinting |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass-to-charge ratio (m/z), elemental composition. researchgate.net | Provides high confidence in the molecular formula of the parent ion and fragments. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern upon collision-induced dissociation (CID). | Reveals characteristic neutral losses and fragment ions, confirming the presence of the di-tert-butylphenyl and phosphate moieties. |

| Ion Mobility Spectrometry (IMS) | Collision Cross-Section (CCS). auburn.edu | Provides information about the ion's three-dimensional structure and can differentiate it from isomers. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Retention time, m/z. auburn.edu | Separates the compound from a complex mixture before MS analysis, aiding in identification. |

Recent advances in mass spectrometry have facilitated the detection of novel organophosphate esters in various environmental and biological samples. acs.org The use of suspect screening and non-targeted analysis, which rely on accurate mass measurements and spectral libraries, has been instrumental in identifying compounds like tris(2,4-di-tert-butylphenyl)phosphate (B143682), a related compound, in environmental samples. oru.senih.gov A similar approach could be applied for the detection and structural confirmation of this compound.

Reactivity and Reaction Mechanisms of Mono 2,4 Di Tert Butylphenyl Phosphate

Hydrolysis Kinetics and Catalysis in Phosphate (B84403) Monoesters

The hydrolysis of phosphate monoesters is a critical reaction in chemistry and biology. For aryl phosphates like mono(2,4-di-tert-butylphenyl)phosphate, the monoanionic form is generally more reactive than the dianionic form, except when the ester is substituted with very good leaving groups. nih.govfigshare.comacs.org The mechanism of hydrolysis for the monoanion is a subject of detailed investigation, with factors such as protonation, solvent, and the nature of the bond-breaking process playing crucial roles.

Protonation Effects and Leaving Group Tendencies

The hydrolysis of a phosphate monoester monoanion is significantly accelerated by protonation. frontiersin.org The most widely accepted mechanism involves a pre-equilibrium proton transfer from the phosphoryl group to the ester oxygen atom. nih.govacs.org This protonation converts the aryloxide into a much better leaving group (a phenol), facilitating the subsequent cleavage of the P-O ester bond. acs.orgfrontiersin.org This intramolecular acid catalysis is a key feature of monoanion hydrolysis. youtube.com

The tendency of the leaving group to depart is directly related to its pKa. A lower pKa of the conjugate acid of the leaving group (the corresponding phenol) indicates a more stable anion and thus a better leaving group. This relationship has a profound effect on the transition state of the hydrolysis reaction. For instance, studies on related aryl phosphates have shown that the transition state for a more labile ester like p-nitrophenyl phosphate (leaving group pKa = 7.14) involves significantly more P-O bond fission than that for an ester with a poorer leaving group, such as m-nitrobenzyl phosphate (leaving group pKa = 14.9). nih.govacs.org This effect arises because protonation weakens the P-O(R) ester bond, an effect that is more pronounced for aryl phosphates than for alkyl phosphates. nih.govacs.org

| Phosphate Ester | Leaving Group | Leaving Group pKa | Extent of P-O Bond Fission in Transition State | Reference |

|---|---|---|---|---|

| p-Nitrophenyl phosphate | p-Nitrophenoxide | 7.14 | Extensive | nih.gov |

| m-Nitrobenzyl phosphate | m-Nitrobenzyl alcohol | 14.9 | Less Extensive | nih.gov |

Role of Solvent and Solvation Effects on Reaction Pathways

The solvent environment plays a critical role in the hydrolysis of phosphate esters, capable of causing dramatic rate accelerations and even altering reaction mechanisms. nih.govnih.gov Moving from a protic solvent like water to a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) can significantly enhance the reaction rate. For example, the hydrolysis of the dianion of p-nitrophenyl phosphate is accelerated by a factor of 10⁶–10⁷ in over 95% aqueous DMSO compared to water. nih.govnih.gov

This acceleration is primarily enthalpic in origin, reflecting a significant stabilization of the transition state by the dipolar aprotic solvent. nih.gov In contrast, the hydrolysis of the monoanion of p-nitrophenyl phosphate is slower in 80% DMSO, indicating that the response to solvent changes differs between the monoanionic and dianionic species. nih.gov For some reactions, the rate increases with an increasing proportion of organic solvents like methanol, ethanol, 1,4-dioxane, and DMSO in aqueous mixtures. jru-b.com The Hughes-Ingold theory suggests that for a reaction between an ion and a dipolar molecule, the rate should increase as the solvent polarity decreases, which is consistent with some experimental observations. jru-b.com

| Solvent System | ΔH‡ (kcal mol⁻¹) | ΔS‡ (e.u.) | Relative Rate Enhancement | Reference |

|---|---|---|---|---|

| Water | 37.0 | +29 | 1 | nih.gov |

| >95% DMSO | 22.9 | +12 | ~10⁶ - 10⁷ | nih.gov |

Investigation of Sequential versus Concurrent Bond Breaking Mechanisms

The mechanism of phosphate monoester hydrolysis involves the breaking of two key bonds: the O-H bond of the attacking water molecule and the P-O bond to the leaving group. nih.gov The process can be categorized as either concurrent, where both bonds break simultaneously in the transition state, or sequential, where they break in separate stages. nih.govvaia.com

For both protonated and deprotonated phosphate monoesters, theoretical calculations indicate that a sequential mechanism is favored, where the breaking of the water's O-H bond occurs before the cleavage of the P-O(leaving group) bond. nih.gov This initial proton transfer from the attacking water molecule is the most energy-demanding part of the reaction. nih.gov The subsequent breaking of the P-O bond is less sensitive to the protonation state of the phosphate. nih.gov

This aligns with the mechanism proposed by Kirby and co-workers, which posits a pre-equilibrium proton transfer followed by a rate-limiting P-O bond fission. nih.govacs.orgfrontiersin.org This model is strongly supported by kinetic isotope effect studies and effectively rules out alternative mechanisms, such as one where the phosphoryl group first deprotonates water, followed by an attack of the resulting hydroxide. nih.govacs.org The reaction proceeds through a dissociative transition state with extensive bond cleavage to the leaving group. frontiersin.org

Supramolecular Interactions and Self-Assembly

This compound, with its acidic phosphate protons and multiple oxygen atoms, is capable of forming extensive supramolecular structures through hydrogen bonding. These non-covalent interactions dictate its structure in the solid state and its aggregation behavior in solution, particularly in the presence of bases.

Hydrogen Bonding Networks in Crystalline and Solution States

The acidic P-OH groups on monoaryl phosphates are strong hydrogen bond donors, while the phosphoryl (P=O) and hydroxyl (P-OH) oxygens act as hydrogen bond acceptors. mdpi.com This dual functionality allows for the formation of robust hydrogen-bonded networks. In monoprotic phosphates, strong P–OH···O=P hydrogen bonding can occur, leading to the formation of dimers and larger polymeric structures. mdpi.com The presence of such hydrogen bonds can be observed through the shifting of the P=O stretching band to lower frequencies in FTIR spectra. mdpi.comnih.gov

The sterically bulky 2,4-di-tert-butylphenyl group influences the packing and geometry of these networks. In related sterically encumbered systems, the interaction with solvent molecules can significantly alter the hydrogen bonding network. For example, the crystallization of a similar compound, 2,6-di-tert-butylphenyl phosphate, from dimethylformamide (DMF) resulted in the decomposition of the solvent to produce dimethyl amine, which then co-crystallized to form a complex hydrogen-bonded adduct.

Formation of Adducts with Amines and Other Bases

The acidic nature of this compound facilitates the formation of stable adducts with a variety of Lewis bases, particularly aliphatic and aromatic amines. These reactions typically involve proton transfer from the phosphate group to the amine, forming an ammonium (B1175870) cation and a phosphate anion, which then assemble into ordered crystalline lattices stabilized by charge-assisted hydrogen bonds.

Studies on the closely related 2,6-di-tert-butylphenyl phosphate have demonstrated this behavior clearly.

With 1,4-diazabicyclo[2.2.2]octane (DABCO) : An adduct is formed, creating a one-dimensional polymeric chain structure mediated by alternating 1,4-diazabicyclo[2.2.2]octan-1-ium cations and phosphate monoanions.

With 4,4′-bipyridine (BPY) : A more complex 1-D zigzag polymeric structure is produced. This structure contains alternating phosphate trimers and 4,4′-bipyridinium dications. The phosphate trimer itself is a hydrogen-bonded assembly of a dimer and a monomer linked by P–O–H–O–P bonds.

These examples highlight the capacity of sterically hindered monoaryl phosphates to act as building blocks for constructing complex, hydrogen-bonded supramolecular architectures.

| Base | Resulting Adduct | Observed Supramolecular Structure |

|---|---|---|

| Dimethyl amine (from DMF decomposition) | [(Me₂NH₂)(dtbppH)]₂·H₂O | Hydrogen-bonded adduct with water |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | [(DABCO-H)(dtbppH)] | 1-D polymeric chain of alternating cations and anions |

| 4,4′-bipyridine (BPY) | [(BPY-H₂)(dtbppH)₂(dtbppH₂)]·MeOH | 1-D zigzag polymer with phosphate trimers |

Coordination Chemistry and Metal Complexation Potential

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific research focused on the coordination chemistry and metal complexation potential of this compound. While related compounds such as tris(2,4-di-tert-butylphenyl)phosphite are well-documented as bulky ligands in coordination and organometallic chemistry, the coordinating behavior of the monosubstituted phosphate analogue appears to be an unexplored area of research.

The phosphate functional group inherently possesses the potential to act as a ligand, coordinating to metal centers through its oxygen atoms in various modes (monodentate, bidentate bridging, etc.). The presence of the sterically demanding 2,4-di-tert-butylphenyl group would be expected to exert significant influence on the coordination geometry and stability of any potential metal complexes. However, at present, there are no publicly available studies, experimental data, or detailed research findings that characterize the synthesis, structure, or reactivity of metal complexes involving this compound as a ligand.

Consequently, data tables detailing bond lengths, coordination numbers, stability constants, or other relevant parameters for metal complexes of this specific compound cannot be provided. The potential for this compound to form stable and characterizable metal complexes remains a subject for future investigation.

Environmental Distribution and Transformation Pathways

Detection and Quantification in Environmental Matrices

Direct monitoring data for Mono(2,4-di-tert-butylphenyl)phosphate in the environment is limited in scientific literature. However, its presence can be inferred from the widespread detection of its precursor, TDTBPP. Research has identified TDTBPP as an abundant and ubiquitous pollutant in both built and natural environments. occupationalcancer.canih.gov High concentrations of TDTBPP have been measured in various environmental samples, indicating significant sources and environmental persistence. occupationalcancer.ca

For instance, studies using high-resolution mass spectrometry have quantified TDTBPP in numerous matrices. occupationalcancer.canih.gov The detection of these precursors strongly suggests the potential for the formation and presence of their degradation products, including mDtBPP. Research has confirmed the environmental occurrence of related transformation products like bis(2,4-di-tert-butylphenyl) phosphate (B84403) (bDtBPP) and 2,4-di-tert-butylphenol (B135424) (2,4-DtBP) in multiple compartments, including indoor and outdoor dust, airborne particles, and soils. researchgate.net The identification of the 'bis-' form provides strong evidence for a stepwise degradation pathway that would necessarily involve the formation of the 'mono-' phosphate derivative.

The table below summarizes the median concentrations of the precursor TDTBPP found in various environmental matrices, which highlights the potential for mDtBPP to be present in these same compartments.

Chemical Transformation Processes in Varied Environmental Conditions

This compound is formed through the degradation of its parent compound, TDTBPP. This transformation is driven by key environmental processes such as photolysis and hydrolysis.

Photolytic degradation is a key pathway for the transformation of organophosphorus compounds in the environment. The precursor to TDTBPP, tris(2,4-di-tert-butylphenyl)phosphite, has a calculated photo-oxidation half-life of just 5.4 hours through indirect reactions with hydroxyl radicals. oecd.org Simulation studies have confirmed that UV radiation is a significant factor in the transformation of this phosphite (B83602) antioxidant into the phosphate ester TDTBPP. nih.govnih.gov

While direct kinetic studies on the photolytic degradation of TDTBPP to mDtBPP are not widely available, it is mechanistically plausible that TDTBPP also undergoes photolytic cleavage. This process would likely involve the absorption of UV radiation, leading to the homolytic or heterolytic cleavage of the aryl-phosphate ester bonds. This would result in a stepwise degradation, first yielding bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP) and ultimately this compound through the loss of 2,4-di-tert-butylphenol moieties.

Hydrolysis is a primary mechanism for the breakdown of organophosphate esters in aqueous environments. Research has confirmed that TDTBPP undergoes hydrolysis to form bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP). researchgate.net This finding supports a sequential hydrolysis pathway where the three aryl groups are cleaved from the central phosphate one by one.

TDTBPP → bDtBPP → mDtBPP → Phosphoric Acid

The mechanism for this transformation is expected to follow the pathway of acid-catalyzed hydrolysis, which is common for aryl phosphites and phosphates. researchgate.net This process involves the protonation of the phosphorus atom, which facilitates a nucleophilic attack by a water molecule. researchgate.net This attack leads to the scission of the P-O-phenol bond, releasing a molecule of 2,4-di-tert-butylphenol and resulting in a phosphate ester with one fewer aryl group. researchgate.net This process can repeat until all aryl groups are cleaved, leaving phosphoric acid. The presence of bDtBPP in the environment strongly implies that the subsequent hydrolysis to mDtBPP also occurs. researchgate.net

Considerations for Analytical Method Development in Environmental Monitoring

The detection and quantification of this compound and other polar degradation products of organophosphate esters (OPEs) in complex environmental matrices require specialized analytical methods. Due to their polarity and low volatility, these metabolites are not well-suited for analysis by gas chromatography (GC).

The current state-of-the-art for analyzing OPE metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS). mdpi.comnih.govnih.govnih.gov These techniques offer the necessary sensitivity and selectivity to detect these compounds at trace levels in environmental samples. High-resolution mass spectrometry is particularly valuable for the non-target screening and identification of previously unknown transformation products. occupationalcancer.canih.gov

Developing a robust analytical method for mDtBPP involves several key considerations, summarized in the table below.

Future Prospects and Research Frontiers for Mono 2,4 Di Tert Butylphenyl Phosphate

Design and Synthesis of Novel Aryl Phosphate (B84403) Analogues with Tuned Reactivity

The unique structure of mono(2,4-di-tert-butylphenyl)phosphate, featuring a sterically hindered phenolic group, provides a foundational scaffold for the design and synthesis of novel aryl phosphate analogues with tailored reactivity. Future research in this area can focus on modifying both the aryl ring and the phosphate group to control electronic properties, steric hindrance, and hydrolytic stability.

Synthetic strategies for creating such analogues can draw from established organophosphorus chemistry. Key approaches include the phosphorylation of substituted phenols using reagents like phosphorus oxychloride or the Arbuzov reaction. nih.gov For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electrophilicity of the phosphorus atom, thereby tuning the analogue's susceptibility to nucleophilic attack and hydrolysis. fao.org The synthesis of functionalized organophosphates can also be achieved through innovative one-pot reactions, transforming simple aromatic precursors into complex phosphonates. acs.org

The development of these novel analogues could lead to applications in various fields:

Catalysis: Aryl phosphates can serve as ligands or pre-catalysts in cross-coupling reactions. mdpi.com By tuning the steric and electronic properties of analogues of this compound, new catalysts with enhanced selectivity and activity could be developed.

Prodrug Design: The phosphate ester linkage is a common motif in prodrugs, designed to release an active pharmaceutical ingredient upon enzymatic or chemical hydrolysis. Analogues could be designed for targeted drug delivery with controlled release kinetics. researchgate.net

Material Science: As derivatives of a common polymer antioxidant, these analogues could be explored as reactive flame retardants or polymer modifiers, where the phosphate group imparts fire resistance and the aryl group ensures compatibility with the polymer matrix. nih.govnih.gov

| Synthetic Approach | Description | Potential for Analogue Synthesis | Reference |

|---|---|---|---|

| Phosphorylation of Phenols | Reaction of a substituted phenol (B47542) with a phosphorus reagent like POCl₃ in the presence of a base. | Allows for the introduction of various substituents on the aryl ring to tune electronic and steric properties. | nih.gov |

| Arbuzov Reaction | Reaction of a trialkyl phosphite (B83602) with an alkyl halide, adaptable for creating P-C bonds. While classic for phosphonates, variations can be used for phosphate ester synthesis. | Useful for creating analogues with modified alkyl groups on the phosphate, though less direct for aryl esters. | mdpi.com |

| One-Pot Dearomatization/Phosphorylation | Direct transformation of inexpensive phenols into polyfunctionalized cyclohexenones containing a phosphonate (B1237965) group. | Offers a route to highly functionalized, non-aromatic phosphate analogues from simple starting materials. | acs.org |

| Suzuki Coupling | Palladium-catalyzed cross-coupling used to introduce complex aryl functionalities onto a scaffold prior to phosphorylation. | Enables the synthesis of analogues with complex bi-aryl or heteroaryl structures for applications in catalysis and materials science. | nih.gov |

Advanced Computational Prediction and Validation of Chemical Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental work and accelerating research. Future efforts in this domain can provide deep insights into its reactivity, environmental fate, and interactions with biological systems.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to model various aspects of the compound's behavior. winona.eduglobethesis.com For example, computational studies can elucidate the hydrolysis pathways of aryl phosphates under different environmental conditions (acidic, basic, neutral), predicting reaction barriers and identifying stable intermediates. winona.edu Such models have been successfully applied to understand the hydrolysis of other organophosphates, and similar approaches could predict the persistence of this compound in the environment. nih.govnih.gov

Furthermore, computational tools are crucial for predicting how the molecule might interact with biological targets. Inverse docking techniques can screen for potential binding interactions with a wide range of proteins, such as nuclear hormone receptors, providing an initial assessment of potential biological activity. nih.gov This is particularly relevant as some organophosphate esters are known to be endocrine disruptors. nih.gov

Key areas for future computational research include:

Reaction Mechanism Studies: Simulating the hydrolysis and thermal degradation pathways to understand its stability and the nature of its decomposition products. nih.gov

Environmental Fate Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to predict properties like water solubility, soil adsorption, and biodegradability, which are crucial for environmental risk assessment. nih.govnih.gov

Toxicology Prediction: Employing molecular docking and dynamics simulations to predict interactions with key enzymes and receptors, helping to forecast potential toxicity. mdpi.commdpi.com

| Computational Method | Application Area | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity and Pathway Analysis | Reaction energies, transition states, hydrolysis mechanisms, pKa values. | winona.eduglobethesis.com |

| Empirical Valence Bond (EVB) | Enzymatic Reactions | Simulation of enzyme-catalyzed hydrolysis, activation free energies. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Environmental Fate | Biodegradability, soil adsorption coefficient (Koc), octanol-water partition coefficient (Kow). | nih.govresearchgate.net |

| Molecular Docking / Inverse Docking | Toxicology and Bioactivity | Binding affinities to proteins (e.g., nuclear receptors, enzymes), potential for endocrine disruption. | nih.govmdpi.com |

Development of Highly Sensitive and Selective Analytical Tools for Trace Analysis

As a metabolite and degradation product of a high-production-volume chemical, this compound may be present at trace levels in environmental and biological matrices. mdpi.com Developing highly sensitive and selective analytical methods is therefore crucial for monitoring its occurrence, understanding exposure pathways, and assessing its environmental impact.

Current methods for the analysis of organophosphate ester metabolites heavily rely on advanced chromatographic and mass spectrometric techniques. nih.gov High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying polar metabolites like mono-aryl phosphates in complex samples such as urine. nih.govnih.gov These methods offer excellent sensitivity, with limits of detection often in the low picogram-per-milliliter range, and high selectivity due to the use of multiple reaction monitoring (MRM). nih.gov

Future research should focus on refining these methods and exploring novel detection technologies:

Method Optimization: Tailoring sample preparation techniques, such as solid-phase extraction (SPE), to efficiently isolate this compound from various matrices while minimizing matrix effects.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for non-targeted screening to identify not only this compound but also other related transformation products in environmental samples.

Biosensors: Designing enzyme-based or affinity-based biosensors for rapid, on-site detection. nih.govtandfonline.com For example, a biosensor could utilize an immobilized enzyme like phosphotriesterase that specifically hydrolyzes the target compound, generating a detectable optical or electrochemical signal. proquest.com Such sensors could provide real-time monitoring of water sources. researchgate.netcapes.gov.br

| Analytical Technique | Principle | Typical Detection Limit | Applicability for Trace Analysis | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection using specific precursor-product ion transitions. | pg/mL to ng/L range | High sensitivity and selectivity, ideal for complex biological matrices like urine. | nih.govnih.gov |

| GC-MS | Separation of volatile (or derivatized) compounds followed by mass spectrometry. Less common for polar metabolites without derivatization. | ng/L range | Suitable for parent compounds and less polar degradation products. | researchgate.net |

| Enzyme-Based Biosensors | Immobilized enzymes (e.g., organophosphorus hydrolase) catalyze a reaction with the target analyte, producing a measurable signal. | nM to µM range | Offers potential for rapid, portable, and field-deployable screening. | nih.govproquest.com |

| Optical Biosensors | Measures changes in optical properties (e.g., absorbance, fluorescence) upon binding or reaction with the analyte. | µM range | Can be designed for high specificity and real-time monitoring. | nih.gov |

Exploration of its Fundamental Chemical Role in Broader Scientific Contexts

Beyond its identity as a degradation product, this compound and its analogues have the potential to play fundamental roles in broader scientific and industrial contexts. The interplay between the sterically demanding di-tert-butylphenyl group and the versatile phosphate functional group is key to these potential roles.

In polymer science, aryl phosphates are well-known flame retardants that can act in both the condensed and gas phases during combustion. mdpi.comresearchgate.net The thermal degradation of aryl phosphates generates phosphoric acid species that promote char formation in the solid polymer, creating an insulating barrier. nih.govmdpi.com The bulky tert-butyl groups on this compound could influence its thermal decomposition temperature and degradation pathway, potentially offering a way to time the release of active flame-retardant species to coincide with polymer decomposition, thereby enhancing efficiency. fao.org

The compound is a direct degradation product of the antioxidant Irgafos 168, which is a phosphite ester. The oxidation of the phosphite (P(III)) to a phosphate (P(V)) is central to its stabilizing function in polymers, as it deactivates peroxy radicals. researchgate.net Studying the subsequent hydrolysis of the resulting phosphate ester to its mono-ester form is critical for understanding the long-term aging of plastics and the potential for leaching of these degradation products into the environment. nih.govmdpi.com Research has shown that tris(2,4-di-tert-butylphenyl)phosphate (B143682) is a major degradation product formed during extrusion and sunlight exposure of polypropylene (B1209903) films containing Irgafos 168, which can then further hydrolyze. nih.gov

Future research should explore:

Polymer Stabilization and Degradation: Investigating the complete lifecycle of Irgafos 168 within polymers, with a focus on the formation rates and persistence of this compound under various environmental stressors like UV light, heat, and humidity. nih.govresearchgate.net

Flame Retardancy Mechanisms: Synthesizing and incorporating analogues into polymer blends to systematically study how steric hindrance and electronic effects influence char formation and heat release rates. nih.govresearchgate.net

Biogeochemical Cycling: As an emerging environmental contaminant, understanding its transport, persistence, and transformation in soil and aquatic systems is essential. This includes studying its potential for biotic and abiotic degradation. osti.gov

Q & A

Basic Research Questions

Q. What is the chemical identity and structural characterization of Mono(2,4-di-tert-butylphenyl)phosphate?

- Answer : The compound is an organophosphate ester with the molecular formula C₄₂H₆₃O₄P (molecular weight: 662.92) and CAS No. 95906-11-9 . Structural characterization via X-ray crystallography confirms a central phosphate group bonded to three 2,4-di-tert-butylphenyl moieties. Spectroscopic identification relies on FT-ICR MS (APPI/ESI/DART ionization), NMR , and high-resolution mass spectrometry .

Q. How does this compound function as a stabilizer in polymer systems?

- Answer : It acts as a secondary antioxidant and processing stabilizer, inhibiting thermo-oxidative degradation in polyolefins. Its mechanism involves scavenging peroxy radicals and decomposing hydroperoxides, thereby preserving polymer integrity under high-temperature processing. Studies using GC-MS and HPLC confirm its efficacy in reducing chain scission and discoloration in polyethylene and polypropylene .

Q. What regulatory guidelines govern its use in food-contact materials?

- Answer : The FDA permits its use under 21 CFR 178.2010 , provided migration into food simulants (e.g., ethanol/water mixtures) remains below 50 ppb. Compliance requires migration testing per ASTM D4754-11 and validation via LC-MS/MS to quantify extractables. Recent studies detected concentrations up to 7,260 ng/g in food packaging, necessitating strict batch monitoring .

Advanced Research Questions

Q. What analytical methods are optimal for detecting this compound in complex matrices?

- Answer : FT-ICR MS with APPI ionization achieves <1 ppm mass accuracy for identifying [M+H]⁺ ions (m/z 663.9301) in petroleum aromatics. For environmental samples, GC-EI/MS (SIM mode, m/z 662 → 507/443) and HPLC-UV/FLD (λ=254 nm) provide detection limits of 0.1 ng/g in dust and PM2.5. Cross-validation with collision-activated dissociation (CAD) ensures specificity .

Q. What degradation pathways and products are observed under environmental or processing conditions?

- Answer : Hydrolysis in aqueous media yields bis(2,4-di-tert-butylphenyl)phosphate and 2,4-di-tert-butylphenol , while thermo-oxidation produces phosphoric acid and aryl radicals. Accelerated aging studies (e.g., 70°C/75% RH for 28 days) coupled with UPLC-QTOF-MS reveal degradation kinetics (t₁/₂ = 14 days in polypropylene). Contradictory data exists on the toxicity of these byproducts, requiring QSAR modeling for risk assessment .

Q. How does its environmental persistence impact human exposure risk assessments?

- Answer : Indoor dust surveys using pressurized liquid extraction (PLE) and SPE cleanup detected geometric mean concentrations of 1.97 µg/g , contributing 20.7% to total organophosphate esters (OPEs) in homes. Monte Carlo simulations estimate daily intake of 4.3 ng/kg-bw/day for adults, exceeding thresholds for endocrine disruption. Longitudinal biomonitoring via HBCDD-adjusted PBPK models is recommended .

Q. What in vitro/in vivo models elucidate its toxicological mechanisms?

- Answer : Zebrafish embryo assays (OECD TG 236) demonstrate cardiotoxicity at 50 µM, including reduced stroke volume (23%) and ventricular hypertrophy via ferroptosis induction (GPX4 downregulation, lipid ROS accumulation). In vitro, MA-10 Leydig cell models show no cytotoxicity ≤100 µM, suggesting tissue-specific effects. Contradictory findings on genotoxicity require Comet assay validation .

Q. How do polymer processing parameters influence its stabilization efficacy?

- Answer : Twin-screw extrusion trials (180–220°C, 200 rpm) reveal that shear rate and residence time critically impact oxidation. At 220°C, oxidized phosphite levels increase 12-fold, reducing stabilizer efficiency. Design-of-experiment (DoE) approaches optimizing melt flow index (MFI) and yellowness index (YI) are essential for balancing performance and degradation .

Q. What pharmacological properties have been identified in recent studies?

- Answer : In carrageenan-induced rat paw edema models, 70 mg/kg oral doses reduced inflammation by 58% via sPLA2 inhibition (IC₅₀ = 3.2 µM). Mechanistic studies using surface plasmon resonance (SPR) show high affinity (KD = 12 nM) for phospholipase A2, supporting its potential as an anti-inflammatory lead compound. Synergy with NSAIDs warrants pharmacokinetic profiling .

Methodological Notes

- Contradictions : Discrepancies exist between in vitro (non-cytotoxic) and in vivo (cardiotoxic) findings, necessitating adverse outcome pathway (AOP) frameworks.

- Data Gaps : Environmental fate data for degradation products (e.g., bis-phosphates) remain limited; non-targeted screening using HRMS is prioritized.

- Best Practices : Combine migration testing (FDA protocols) with life cycle assessment (LCA) to address regulatory and sustainability challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.